1-Benzylpyridin-1-ium bromide
Overview
Description
1-Benzylpyridin-1-ium bromide is a quaternary ammonium salt derived from pyridine. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion. This compound is of interest due to its versatile applications in organic synthesis, catalysis, and as a phase-transfer catalyst.
Preparation Methods
1-Benzylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with benzyl bromide. The reaction typically involves the following steps:
Reactants: Pyridine and benzyl bromide.
Solvent: Anhydrous acetone.
Conditions: The reaction mixture is heated to 90°C in a sealed pressure vial for about 1 hour.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can be displaced by nucleophiles, forming different substituted pyridinium salts.
Reduction: The compound can be reduced under specific conditions to yield the corresponding pyridine derivative.
Common reagents used in these reactions include nucleophiles like sodium hydroxide, oxidizing agents like molecular oxygen, and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzylpyridin-1-ium bromide has several applications in scientific research:
Organic Synthesis: It is used as a phase-transfer catalyst to facilitate reactions between compounds in different phases.
Catalysis: Employed in metal-free catalytic systems for selective oxidation of hydrocarbons.
Biological Studies: Investigated for its potential as a disease-modifying agent in conditions like Parkinson’s disease.
Material Science: Utilized in the synthesis of ionic liquids and other functional materials.
Mechanism of Action
The mechanism of action of 1-benzylpyridin-1-ium bromide involves its role as a catalyst or reactant in various chemical processes. As a phase-transfer catalyst, it facilitates the transfer of reactants between immiscible phases, thereby increasing reaction rates. In biological systems, its effects are mediated through interactions with molecular targets, potentially involving pathways related to neurotransmission or oxidative stress .
Comparison with Similar Compounds
1-Benzylpyridin-1-ium bromide can be compared with other quaternary ammonium salts like:
Tetrabutylammonium bromide: Commonly used as a phase-transfer catalyst but lacks the aromatic pyridine ring.
1-Benzyl-4-methylpyridinium bromide: Similar structure but with a methyl group on the pyridine ring, affecting its reactivity and applications.
1-Benzylpiperidin-1-ium bromide: Contains a piperidine ring instead of pyridine, leading to different chemical properties and uses.
These comparisons highlight the unique properties of this compound, such as its aromaticity and specific reactivity patterns.
Properties
IUPAC Name |
1-benzylpyridin-1-ium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.BrH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-10H,11H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHCXRACKOPRO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948794 | |
Record name | 1-Benzylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-31-3 | |
Record name | NSC86449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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